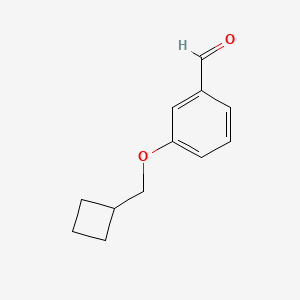

3-(Cyclobutylmethoxy)benzaldehyde

Descripción general

Descripción

3-(Cyclobutylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It features a benzaldehyde core substituted with a cyclobutylmethoxy group at the meta position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the cyclobutylmethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclobutylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: 3-(Cyclobutylmethoxy)benzoic acid.

Reduction: 3-(Cyclobutylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

3-(Cyclobutylmethoxy)benzaldehyde serves as a valuable intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through:

- Aldol Reactions : The aldehyde functional group can undergo aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.

- Condensation Reactions : It can participate in condensation reactions with amines or other nucleophiles, forming imines or related compounds.

- Cyclization Reactions : The compound can be used to synthesize cyclic structures through cyclization reactions with appropriate reagents.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

A detailed study on the pharmacological effects of related compounds highlights the importance of structural modifications on biological activity, suggesting that this compound derivatives could be optimized for enhanced efficacy .

Material Science

In material science, this compound can be utilized as a precursor for synthesizing polymer materials:

- Polymerization : The compound can be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

- Functional Coatings : Its unique structure allows it to be used in developing coatings with specific functionalities, such as hydrophobicity or UV resistance.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 3-(Cyclobutylmethoxy)benzaldehyde depends on the specific reactions it undergoes. For example, during oxidation, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent (KMnO4) . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.

4-(Cyclobutylmethoxy)benzaldehyde: Similar structure but with the cyclobutylmethoxy group at the para position.

3-(Cyclopropylmethoxy)benzaldehyde: Similar structure but with a cyclopropylmethoxy group instead of a cyclobutylmethoxy group.

Uniqueness

3-(Cyclobutylmethoxy)benzaldehyde is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Actividad Biológica

3-(Cyclobutylmethoxy)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing on various research findings.

Chemical Structure and Properties

This compound features a benzaldehyde moiety substituted with a cyclobutylmethoxy group. The presence of the cyclobutyl ring can influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activities

The biological activity of this compound has been explored in several studies, focusing on its effects against various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of benzaldehyde have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential antimicrobial efficacy.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory responses are of significant interest. Research has demonstrated that certain benzaldehyde derivatives can inhibit nitric oxide production in macrophages, indicating anti-inflammatory properties . While direct studies on this compound are scarce, its structural similarities to known anti-inflammatory agents warrant further investigation.

Antioxidant Properties

Benzaldehyde derivatives have been studied for their antioxidant capabilities, which are essential for combating oxidative stress-related diseases. Compounds with similar functional groups have shown the ability to scavenge free radicals effectively . The antioxidant potential of this compound remains to be systematically evaluated.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. A common method involves the alkylation of phenolic precursors followed by formylation. The following table summarizes potential synthetic routes:

| Method | Description |

|---|---|

| Alkylation | Reaction of cyclobutylmethanol with a suitable phenol under acidic conditions. |

| Formylation | Use of formic acid or an equivalent reagent to introduce the aldehyde group. |

| Reduction | Reduction of corresponding carboxylic acids or esters to yield aldehydes. |

Case Studies

Several case studies have highlighted the importance of structure-activity relationships (SAR) in developing potent derivatives based on this compound:

- Antimicrobial Studies : A study evaluated several benzaldehyde derivatives for their antibacterial activity against E. coli. The results indicated that modifications at the para position significantly enhanced activity .

- Anti-inflammatory Effects : A comparative study on various benzaldehyde derivatives showed that those with electron-donating groups exhibited stronger inhibition of nitric oxide production in RAW 264.7 cells .

- Cytotoxicity Assessments : In vitro assays have been conducted to assess the cytotoxic effects of similar compounds on cancer cell lines, revealing varying degrees of efficacy depending on structural modifications .

Propiedades

IUPAC Name |

3-(cyclobutylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-8-11-5-2-6-12(7-11)14-9-10-3-1-4-10/h2,5-8,10H,1,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICVGWFEIFIMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141780-07-5 | |

| Record name | 3-(cyclobutylmethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.